molecular formula C5H2Cl3N B096486 2,4,6-Trichloropyridine CAS No. 16063-69-7

2,4,6-Trichloropyridine

Cat. No.: B096486
CAS No.: 16063-69-7
M. Wt: 182.43 g/mol
InChI Key: FJNNGKMAGDPVIU-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its crystalline powder form, which ranges in color from yellow to yellow-brown . It has a melting point of 33-37°C and a boiling point of 217.5-218.5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloropyridine can be synthesized from 2,6-dichloropyridine N-oxide. The process involves the use of hydrogen peroxide and trifluoroacetic acid as reagents . Another method involves the chlorination of 2,6-dichloropyridine using phosphorus oxychloride .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting barbituric acid with phosphorus oxychloride in the presence of a deacidification agent . This method is preferred due to its high yield and reduced environmental impact compared to other methods.

Comparison with Similar Compounds

Comparison: 2,4,6-Trichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloropyridines. For instance, 2,6-dichloropyridine lacks the third chlorine atom, resulting in different reactivity and applications . Similarly, 2,4,6-Trichloropyrimidine, while structurally similar, has different chemical properties due to the presence of a nitrogen atom in the ring .

Properties

IUPAC Name

2,4,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNGKMAGDPVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166951
Record name Pyridine, 2,4,6-trichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-69-7
Record name 2,4,6-Trichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16063-69-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4,6-trichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloropyridine
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Synthesis routes and methods

Procedure details

To a mixture composed of 4-amino-2,6-dichloropyridine (5.5 g), cuprous chloride (4.4 g) and concentrated hydrochloric acid (50 ml), sodium nitrite (3.5 g) was added little by little under cooling with ice and sodium chloride. After the resultant mixture was stirred for one hour at the same temperature and for one and a half hour at a room temperature, water was added, and the mixture was extracted with chloroform. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to give 2,4,6-trichloropyridine (5.5 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the regioselectivity challenges in substituting chlorine atoms in 2,4,6-trichloropyridine?

A: Without any modification, this compound undergoes nucleophilic substitution primarily at the 4-position. [, ] This predictable but limited reactivity restricts the diversity of molecules that can be synthesized. The research highlights the challenge of accessing substitutions at the 2- and 6-positions, which are sterically less accessible and electronically less favored. []

Q2: How does the introduction of a trialkylsilyl group solve this regioselectivity problem?

A: Introducing a bulky trialkylsilyl group at the 3-position of this compound effectively blocks the 4-position, both sterically and electronically. [, ] This steric hindrance and electronic influence force the incoming nucleophile to react with the more accessible chlorine at the 6-position. Once the desired substitution at the 6-position is achieved, the trialkylsilyl group can be easily removed, leaving behind a product with the nucleophile specifically at the 6-position. [] This strategy allows chemists to access a wider range of substituted pyridine derivatives that were previously difficult to synthesize.

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